![molecular formula C21H23N3O4S B2546803 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 2034542-07-7](/img/structure/B2546803.png)
4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a combination of oxazole, pyridine, and sulfonamide functional groups
Vorbereitungsmethoden
The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxan-4-yl and pyridin-3-yl groups: These groups can be introduced through nucleophilic substitution reactions.
Sulfonamide formation:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and pyridine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Wissenschaftliche Forschungsanwendungen
4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfonamide groups.
Wirkmechanismus
The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The oxazole and pyridine rings may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide include other sulfonamides and heterocyclic compounds. For example:
4-(2-methyl-1,3-oxazol-4-yl)aniline: This compound shares the oxazole ring but lacks the sulfonamide and pyridine groups.
N-(pyridin-3-ylmethyl)benzenesulfonamide: This compound includes the sulfonamide and pyridine groups but lacks the oxazole ring.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-23-20(14-28-15)16-4-6-19(7-5-16)29(25,26)24-21(17-8-11-27-12-9-17)18-3-2-10-22-13-18/h2-7,10,13-14,17,21,24H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMEOIRJHNHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
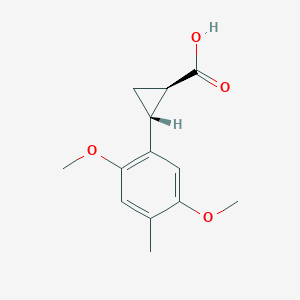
![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)
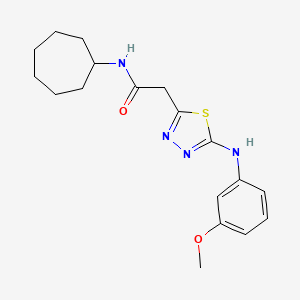
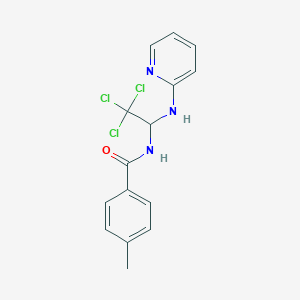
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)
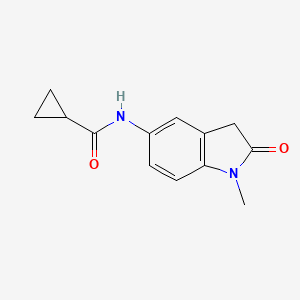
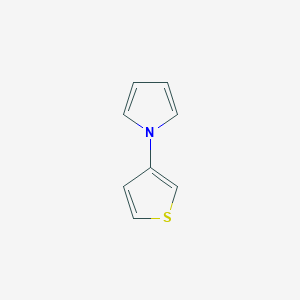
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2546733.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)

![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)
![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)
